molecular formula C12H22N2O2 B12700685 Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- CAS No. 82024-03-1

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)-

Cat. No.: B12700685
CAS No.: 82024-03-1
M. Wt: 226.32 g/mol
InChI Key: IEFFKQHRPWXWGU-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a cyclopropane ring and a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- typically involves the reaction of cyclopropanecarboxylic acid with butylamine and other reagents under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxamide, N-(4-methylamino-4-oxobutyl)-
  • Cyclopropanecarboxamide, N-(4-ethylamino-4-oxobutyl)-
  • Cyclopropanecarboxamide, N-(4-propylamino-4-oxobutyl)-

Uniqueness

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- is unique due to its specific structural features, such as the cyclopropane ring and the butylamino group

Properties

CAS No.

82024-03-1

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[4-(butylamino)-4-oxobutyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O2/c1-2-3-8-13-11(15)5-4-9-14-12(16)10-6-7-10/h10H,2-9H2,1H3,(H,13,15)(H,14,16)

InChI Key

IEFFKQHRPWXWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCNC(=O)C1CC1

Origin of Product

United States

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